cp028

Pre-mRNA splicing Spliceosome In vitro assay

Spliceosome researchers often lack tools to capture and characterize specific intermediate complexes. cp028 uniquely stalls the pre-catalytic B complex at the B-to-Bact transition, enabling purification and study of the B028 intermediate-a capability not achievable with other splicing inhibitors. • IC50 = 54 µM in HeLa nuclear extracts, providing a well-defined benchmark for cell-free splicing assays. • Matched inactive analogs available as a chemical probe set for stringent target-specificity validation. • ≥98% purity ensures reproducible results across biochemical and cell-based studies. Supplied as a solid with ambient-temperature shipping; competitively priced with multiple package sizes to suit exploratory through scaled workflow needs.

Molecular Formula C23H17FN2O4
Molecular Weight 404.4 g/mol
CAS No. 347397-83-5
Cat. No. B1669459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecp028
CAS347397-83-5
Synonymscp028;  cp-028;  cp 028;  Compound 028;  Compound-028;  Compound028; 
Molecular FormulaC23H17FN2O4
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O
InChIInChI=1S/C23H17FN2O4/c1-2-14-5-3-4-6-19(14)26-22(28)18(21(27)25-23(26)29)13-17-11-12-20(30-17)15-7-9-16(24)10-8-15/h3-13H,2H2,1H3,(H,25,27,29)/b18-13+
InChIKeyKKBJKSJVJPXCRA-QGOAFFKASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





cp028: Stage-Specific Splicing Inhibitor


cp028 (1-(2-Ethylphenyl)-5-((5-(4-fluorophenyl)furan-2-yl)methylene) pyrimidine-2,4,6 (1H,3H,5H)-trione) is a small molecule inhibitor of pre-mRNA splicing [1]. It was identified from a high-throughput screen of ~170,000 compounds for its ability to stall the spliceosome at a specific intermediate stage during the conversion of pre-catalytic B complexes into activated Bact complexes [1]. This unique mechanism, characterized by the formation of stalled B028 complexes, distinguishes it from other splicing inhibitors and makes it a valuable tool for dissecting spliceosome dynamics [1].

cp028's Unique Stalling Mechanism


Pre-mRNA splicing inhibitors are not functionally interchangeable due to their distinct mechanisms of action at different stages of spliceosome assembly and activation [1]. For instance, while inhibitors like Spliceostatin A, Pladienolide B, and Meayamycin target the SF3B1 complex to disrupt early U2 snRNP binding, cp028 acts at a later, highly specific step—the B to Bact transition [1][2]. This difference in the point of spliceosome stalling leads to the accumulation of unique intermediate complexes with distinct protein and RNA compositions, which are essential for precise mechanistic studies [1]. Therefore, substituting cp028 with another splicing inhibitor would alter the experimental outcome by stalling the spliceosome at a different stage, yielding incomparable and potentially misleading results.

cp028 Quantitative Comparison Evidence


Potency vs. Isoginkgetin in Splicing Assay

In a cell-free HeLa nuclear extract assay, cp028 demonstrates comparable inhibitory potency to the widely used general splicing inhibitor Isoginkgetin [1]. cp028 inhibits splicing with an IC50 value of 54 ± 4 µM [1], while Isoginkgetin has a reported ICmax of 50 µM in the same experimental system . This data allows researchers to calibrate their experimental systems using a well-characterized benchmark.

Pre-mRNA splicing Spliceosome In vitro assay

Stalling at the B-to-Bact Transition

A key differentiator for cp028 is its precise mechanism of action, which is distinct from other classes of splicing inhibitors [1]. While Spliceostatin A, Meayamycin, and Pladienolide B target SF3B1 and disrupt early U2 snRNP binding, and Isoginkgetin prevents U4/U6.U5 tri-snRNP recruitment, cp028 uniquely stalls the spliceosome at an intermediate stage during the conversion of the pre-catalytic B complex into the activated Bact complex [1][2]. This results in the accumulation of a previously uncharacterized intermediate, the B028 complex [1].

Spliceosome assembly Mechanism of action Splicing inhibitors

Key Structural Determinants of Activity

A structure-activity relationship (SAR) study revealed that specific structural features of cp028 are essential for its splicing inhibition activity [1]. While the quantitative data for individual analogs is presented in gel-based splicing assays, the study clearly demonstrates that modifications to the cp028 scaffold, such as altering the ethylphenyl or fluorophenyl-furan moieties, significantly reduce or abolish its inhibitory effect at 50 µM [1]. This indicates that the compound's activity is not a general property of its chemical class but is highly dependent on its precise molecular architecture.

Structure-activity relationship Chemical biology Spliceosome inhibition

cp028 Research Applications


Dissecting Spliceosome B-to-Bact Activation

Use cp028 to stall and purify spliceosomes at the Bact activation stage [1]. This application is supported by the compound's unique mechanism of action, which generates the B028 complex [1]. Researchers can use cp028 to investigate the stepwise formation of the catalytic RNA core and the protein exchange that occurs during this critical transition, which is not possible with inhibitors that stall at earlier or later stages [1].

Potency Benchmarking in Splicing Assays

Employ cp028 as a positive control or benchmark compound in cell-free splicing assays [1]. Its well-defined IC50 of 54 µM in HeLa nuclear extracts [1] provides a reliable reference point for quantifying the effects of novel compounds or genetic perturbations on splicing efficiency, comparable to the established benchmark of Isoginkgetin .

Chemical Probe Validation via SAR

Utilize cp028 and its characterized, inactive analogs [1] as a matched chemical probe set to validate target-specific effects in cell-based or in vitro assays. This application is grounded in the SAR evidence showing that minor structural changes abolish activity [1], allowing researchers to control for off-target effects and confirm that observed phenotypes are due to the specific inhibition of spliceosome activation.

Technical Documentation Hub

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36 linked technical documents
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